molecular formula C20H18N2O4S B2741291 9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866865-70-5

9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2741291
CAS No.: 866865-70-5
M. Wt: 382.43
InChI Key: SCTOYQDEEXAJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a chromeno-pyrimidine core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno Core: The initial step involves the synthesis of the chromeno core through a condensation reaction between an appropriate aldehyde and a phenol derivative under acidic conditions.

    Pyrimidine Ring Formation: The chromeno intermediate is then reacted with a guanidine derivative to form the pyrimidine ring. This step often requires heating and the presence of a base to facilitate the cyclization process.

    Thione Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the thione group, converting it to a thiol or further reducing it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has shown promise in various assays for its potential anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine

In medicinal research, this compound is being explored for its potential therapeutic applications, including as an anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as UV-absorbing agents or as a component in specialty coatings.

Mechanism of Action

The mechanism of action of 9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its antioxidant properties may be due to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxy-3-methoxyphenyl)-3H-chromen-4-one: This compound shares the chromeno core but lacks the pyrimidine and thione groups.

    9-Ethoxy-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione: Similar structure but without the methoxy group.

    2-(2-Hydroxy-3-methoxyphenyl)-3H-pyrimidin-4-one: Contains the pyrimidine core but lacks the chromeno structure.

Uniqueness

The uniqueness of 9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both chromeno and pyrimidine rings, along with the thione group, provides a versatile framework for various chemical modifications and biological interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-3-25-15-9-4-6-11-10-13-19(26-17(11)15)21-18(22-20(13)27)12-7-5-8-14(24-2)16(12)23/h4-9,23H,3,10H2,1-2H3,(H,21,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTOYQDEEXAJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=C(C(=CC=C4)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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